1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol
CAS No.:
Cat. No.: VC18100679
Molecular Formula: C5H7N3OS
Molecular Weight: 157.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7N3OS |
|---|---|
| Molecular Weight | 157.20 g/mol |
| IUPAC Name | 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol |
| Standard InChI | InChI=1S/C5H7N3OS/c9-4-1-8(2-4)5-7-6-3-10-5/h3-4,9H,1-2H2 |
| Standard InChI Key | QTECUNQWCGAIQO-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1C2=NN=CS2)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a 1,3,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) fused to an azetidine ring (a four-membered saturated nitrogen heterocycle). The hydroxyl group at the azetidine’s 3-position introduces polarity and hydrogen-bonding capacity, influencing both physicochemical properties and intermolecular interactions. The SMILES notation and InChI key provide unambiguous representations of its connectivity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 157.20 g/mol |
| SMILES | C1C(CN1C2=NN=CS2)O |
| InChI Key | QTECUNQWCGAIQO-UHFFFAOYSA-N |
Crystallographic and Conformational Data
While crystallographic data for this specific compound remains limited, related thiadiazole-azetidine hybrids exhibit planar thiadiazole rings and puckered azetidine conformations. The sulfur atom in the thiadiazole ring contributes to electron-deficient characteristics, while the azetidine’s strain enhances reactivity toward ring-opening or functionalization .
Synthesis Methods
Laboratory-Scale Synthesis
The synthesis of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol typically involves cyclization strategies. A common route begins with the reaction of azetidin-3-ol derivatives with 1,3,4-thiadiazole precursors under basic conditions. For example, nucleophilic substitution between 2-chloro-1,3,4-thiadiazole and azetidin-3-ol in the presence of potassium carbonate yields the target compound.
Table 2: Representative Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Cyclization | 2-Chloro-1,3,4-thiadiazole | KCO, DMF, 80°C |
| Functionalization | Alkyl halides | Base-catalyzed, room temp |
Challenges in Industrial Scaling
Industrial production requires optimization of solvent systems, temperature control, and purification techniques to mitigate side reactions. Continuous-flow reactors and catalytic methods are under investigation to enhance yield and reproducibility.
Chemical Reactivity
Functional Group Transformations
The hydroxyl group on the azetidine ring undergoes typical alcohol reactions, including oxidation to ketones () and esterification with acyl chlorides. The thiadiazole ring participates in electrophilic substitutions at the 5-position, enabling further derivatization .
Redox Behavior
Lithium aluminum hydride (LiAlH) reduces the thiadiazole’s electron-deficient ring, while hydrogen peroxide oxidizes sulfur to sulfoxide derivatives. These transformations are critical for modulating electronic properties and bioactivity.
Biological Activities
Anticancer Mechanisms
Preliminary assays against breast cancer (MCF-7) and lung carcinoma (A549) cell lines reveal dose-dependent cytotoxicity. The compound induces apoptosis via mitochondrial pathway activation, with half-maximal inhibitory concentrations () ranging from 12–18 μM . Electrophilic substituents (e.g., nitro groups) enhance potency by promoting DNA intercalation .
Table 3: Biological Activity Profile
| Activity Type | Target Organism/Cell Line | Key Finding |
|---|---|---|
| Antibacterial | E. coli | MIC = 8 μg/mL (vs. 4 μg/mL for gentamicin) |
| Antifungal | C. albicans | MIC = 16 μg/mL (vs. 8 μg/mL for ketoconazole) |
| Anticancer | MCF-7 |
Comparative Analysis with Related Compounds
Structural Analogues
Comparative studies highlight the uniqueness of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol among heterocyclic hybrids:
Table 4: Comparison with Analogues
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1,3,4-Thiadiazole | Thiadiazole only | Moderate antimicrobial |
| 3-Azetidinone | Azetidine with ketone | Limited bioactivity |
| 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol | Combined thiadiazole-azetidine | Enhanced antimicrobial/anticancer |
The synergy between the thiadiazole’s electron-deficient ring and the azetidine’s strain confers superior bioactivity relative to mono-cyclic analogues .
Industrial and Pharmacological Applications
Drug Development
This compound serves as a lead structure for antibiotics and chemotherapeutic agents. Derivatives with para-substituted electron-withdrawing groups (e.g., –Cl, –NO) on the thiadiazole ring show improved pharmacokinetic profiles .
Material Science
The rigid heterocyclic framework is being explored in polymer chemistry for creating heat-resistant materials. Sulfur’s electron-accepting properties enhance conductivity in organic semiconductors.
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